4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol
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Overview
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is an organic compound with the molecular formula C15H15NO2F It is characterized by the presence of a fluorine atom and a dimethylaminocarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-(N,N-dimethylaminocarbonyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-fluorophenol is reacted with 3-(N,N-dimethylaminocarbonyl)benzoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol
Uniqueness
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and a dimethylaminocarbonyl group, which confer specific chemical and physical properties. These properties make it suitable for applications that require high reactivity and selectivity.
Properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKBVANUVNWQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684457 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-26-5 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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